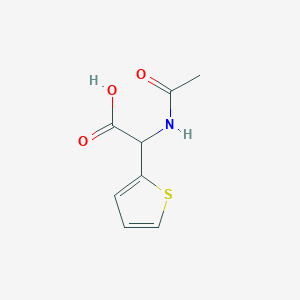

(乙酰氨基)(2-噻吩基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Acetylamino)(2-thienyl)acetic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While there are no direct synthesis methods available for “(Acetylamino)(2-thienyl)acetic acid”, it’s worth noting that the Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

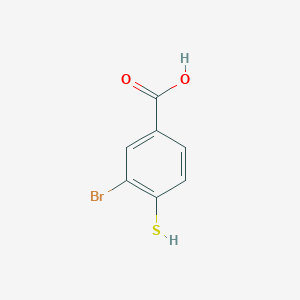

The molecular formula of “(Acetylamino)(2-thienyl)acetic acid” is C8H9NO3S . Its molecular weight is 199.23 .科学研究应用

酶研究:使用包括乙酰-nn-蛋氨酸在内的化合物研究了大肠杆菌的乙酰鸟氨酸酶,该化合物与(乙酰氨基)(2-噻吩基)乙酸具有结构相似性。这项研究的重点是酶的部分纯化和性质 (Vogel & Bonner, 1956)。

光系统 II 抑制:发现与(乙酰氨基)(2-噻吩基)乙酸相关的化合物乙酰唑胺可抑制分离菠菜叶绿体的光还原,表明其对光合作用和相关过程的潜在影响 (Swader & Jacobson, 1972)。

噻吩并嘧啶的合成:研究了使用 3-乙酰氨基取代的噻吩合成噻吩并(3,2-d)-或噻吩并(3,4)-嘧啶,突出了其在生产具有抗溃疡和抗过敏作用的化合物中的作用 (Briel, Maschke, & Wagner, 1992)。

神经保护研究:对阿司匹林(乙酰水杨酸)的研究表明,它与(乙酰氨基)(2-噻吩基)乙酸在结构上相关,它对大鼠原代神经元培养物和海马切片中的神经毒性具有保护作用。这表明潜在的神经保护应用 (Grilli, Pizzi, Memo, & Spano, 1996)。

化学预防研究:已经研究了阿司匹林在预防结直肠癌中的潜力,表明其在精准化学预防策略中的作用 (Drew, Cao, & Chan, 2016)。

化学结合研究:研究了噻二唑衍生物(与(乙酰氨基)(2-噻吩基)乙酸相关)与人血清白蛋白的结合特性,从而深入了解药代动力学机制 (Karthikeyan et al., 2017)。

未来方向

作用机制

Target of Action

The primary target of (Acetylamino)(2-thienyl)acetic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium that is commonly used in research .

Mode of Action

(Acetylamino)(2-thienyl)acetic acid interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amine group from a molecule, which is then replaced by a keto group .

Biochemical Pathways

The biochemical pathway affected by (Acetylamino)(2-thienyl)acetic acid involves the conversion of various amines and D-amino acids into their corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This process is facilitated by the action of Glycine oxidase .

Result of Action

The molecular and cellular effects of (Acetylamino)(2-thienyl)acetic acid’s action involve the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide . These products are the result of the oxidative deamination of various amines and D-amino acids .

属性

IUPAC Name |

2-acetamido-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMUCDQTSUZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)